5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, an ethoxypropyl chain, and a dipyrido[1,2-a:2,3-d]pyrimidin-5-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps. The process begins with the preparation of the dipyrido[1,2-a:2,3-d]pyrimidin-5-one core, followed by the introduction of the chlorophenyl and sulfonyl groups. The ethoxypropyl chain is then attached, and the final product is obtained through purification and crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-1-(2-furylmethyl)-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
What sets 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one apart from similar compounds is its specific combination of functional groups. The presence of the ethoxypropyl chain and the unique arrangement of the dipyrido[1,2-a:2,3-d]pyrimidin-5-one core contribute to its distinct chemical and biological properties.
Properties
CAS No. |
606963-61-5 |
---|---|
Molecular Formula |
C23H23ClN4O4S |
Molecular Weight |
487g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H23ClN4O4S/c1-3-32-12-4-11-27-21(25)19(33(30,31)17-8-6-16(24)7-9-17)13-18-22(27)26-20-10-5-15(2)14-28(20)23(18)29/h5-10,13-14,25H,3-4,11-12H2,1-2H3 |
InChI Key |
UAWITRCAWKTLSJ-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.